Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate
Description
The compound cis-tert-butyl 3A-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 1256958-47-0) is a bicyclic pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent. Its molecular formula is C₁₃H₂₄N₂O₂, and it has a molecular weight of 240.34 g/mol . This compound is recognized as a versatile scaffold in medicinal chemistry, particularly for synthesizing small-molecule inhibitors or protein degraders.
Properties
IUPAC Name |
tert-butyl (3aS,6aR)-3a-(aminomethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-10-5-4-6-13(10,8-14)9-15/h10H,4-9,14H2,1-3H3/t10-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHSZDKNVVQSN-GWCFXTLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@]2(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrogenation of Pyrrole Derivatives: The starting material, a pyrrole derivative, undergoes hydrogenation in the presence of a suitable catalyst (e.g., palladium on carbon) to form the hexahydrocyclopentane ring structure.
Aminomethylation: The hydrogenated product is then subjected to aminomethylation using formaldehyde and an amine source (e.g., ammonia or an amine derivative) to introduce the aminomethyl group.
Carboxylation: Finally, the aminomethylated product is treated with a carboxylating agent (e.g., carbon dioxide) in the presence of a base to form the carboxylate group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or aldehydes.
Reduction Products: Reduction can produce alcohols.
Substitution Products: Substitution reactions can lead to the formation of various amine derivatives.
Scientific Research Applications
Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, while the carboxylate group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired effects in various applications.
Comparison with Similar Compounds
Key Structural Differences
The compound differs from analogues in substituent type and position on the bicyclic core. Below is a comparison with structurally related compounds:
Physicochemical Properties
- However, its discontinued status suggests challenges in synthesis or stability .
- Oxo derivative : The ketone group facilitates further functionalization (e.g., reductive amination) and is critical in intermediates for Bruton’s tyrosine kinase (BTK) inhibitors .
- Hydroxymethyl derivative : The polar -CH₂OH group improves aqueous solubility but may reduce blood-brain barrier permeability .
Biological Activity
Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
The compound has the following chemical formula and properties:
- IUPAC Name : this compound
- CAS Number : 1445951-44-9
- Molecular Formula : C_{13}H_{23}N_{2}O_{2}
- Molecular Weight : 239.34 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrrole compounds, particularly their effectiveness against drug-resistant strains of tuberculosis (TB). For instance, a study on pyrrole-2-carboxamides demonstrated significant activity against Mycobacterium tuberculosis, with some compounds showing a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyrrole ring can enhance biological activity. For example, the introduction of bulky substituents and electron-withdrawing groups has been shown to improve anti-TB activity significantly. Compounds with specific substitutions exhibited a more than 100-fold increase in potency compared to standard drugs like isoniazid .
The mechanism by which these compounds exert their effects involves targeting specific proteins within M. tuberculosis. The study identified MmpL3 as a crucial target, with compounds inhibiting mycolic acid biosynthesis, an essential component of the bacterial cell wall . This mechanism suggests that this compound may share similar pathways in its biological activity.
Data Table: Biological Activity Summary
| Compound Name | Activity Type | MIC (μg/mL) | IC50 (μg/mL) | Target |
|---|---|---|---|---|
| Compound 32 | Anti-TB | < 0.016 | > 64 | MmpL3 |
| Compound 5 | Anti-TB | Equivalent to INH | Not specified | Mycolic acid synthesis |
| This compound | Potential Anti-TB | TBD | TBD |
Case Study 1: Efficacy Against Drug-Resistant Tuberculosis
In a recent investigation, various pyrrole derivatives were synthesized and tested for their efficacy against drug-resistant TB strains. The study found that specific modifications in the chemical structure led to enhanced binding affinity and biological activity, indicating that similar approaches could be applied to this compound .
Case Study 2: Safety Profile Assessment
Safety assessments are crucial for evaluating the therapeutic potential of new compounds. Preliminary toxicity studies indicated that compounds related to the pyrrole family exhibit low cytotoxicity, making them suitable candidates for further development . The safety profile of this compound remains to be fully elucidated.
Q & A
Q. What are the established synthetic routes for cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?
Methodological Answer : The compound is synthesized via a multi-step route starting from (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole. Key steps include:
- Step 1 : Boc protection under basic conditions (Boc₂O in CH₂Cl₂ at 0°C) to form the tert-butyl carbamate intermediate .
- Step 2 : Oxidative cleavage using NaIO₄ and RuO₂·H₂O in CH₃CN/CCl₄/H₂O to generate a diacid intermediate .
- Step 3 : Cyclization in Ac₂O with NaOAc at 120°C to form the bicyclic lactam . Purification : Kugelrohr distillation and flash column chromatography (e.g., 0–50% EtOAc/hexanes) ensure high purity (>98%) .
| Key Reaction Parameters |
|---|
| Oxidizing agent: RuO₂·H₂O/NaIO₄ |
| Cyclization temperature: 120°C |
| Solvent system: Ac₂O/CH₃CN/CCl₄ |
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
- Hazard Classification : Acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation .
- PPE : Use NIOSH-approved respirators, EN 166-compliant goggles, and nitrile gloves. Avoid dust generation .
- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and administer oxygen if needed .
| Hazard Codes | Preventive Measures |
|---|---|
| H302 | Avoid ingestion; use fume hoods |
| H315/H319 | Wear gloves and goggles |
Advanced Research Questions
Q. How can triflation reaction yields be optimized for synthesizing sulfonate derivatives?
Methodological Answer : Triflation of the 5-oxo group (e.g., using Tf₂O or triflic anhydride) is critical for further functionalization. Key optimizations:
- Temperature : Maintain −78°C during LiHMDS deprotonation to minimize side reactions .
- Stoichiometry : Use 1.3–1.5 eq of triflating agent (e.g., Tf₂NPh) for complete conversion .
- Workup : Purify via flash chromatography (e.g., 0–50% EtOAc/hexanes) to isolate the triflate ester (>90% yield) .
| Triflation Conditions | Impact on Yield |
|---|---|
| −78°C vs. RT | Higher selectivity |
| Excess Tf₂O (1.5 eq) | 95% conversion |
Q. How to resolve discrepancies in NMR data during structural confirmation?
Methodological Answer : Discrepancies in proton splitting or integration may arise from conformational flexibility or impurities.
- Repeat Experiments : Ensure consistent sample preparation (e.g., dryness, deuterated solvent purity) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign stereochemistry and verify bicyclic ring conformation .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Example : The triflate derivative (±)-23 shows a characteristic singlet at δ 5.58 ppm for the vinyl proton, confirmed by - COSY .
Q. What strategies improve enantiomeric purity in stereoselective syntheses?
Methodological Answer :
- Chiral Catalysts : Use Pd(OAc)₂ with BINAP ligand for Suzuki couplings to retain stereochemistry .
- Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) for resolution of racemic mixtures .
- Crystallization : Optimize solvent polarity (e.g., hexane/EtOAc gradients) to isolate diastereomeric salts .
Data Contradiction Analysis
Q. How to address inconsistent melting point or solubility data across studies?
Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect impurities >0.1% .
- Environmental Factors : Control humidity (store at <28°C) to prevent hydrate formation, which alters solubility .
- Reference Standards : Cross-check against CAS 146231-54-1 (density: 1.14 g/cm³, molecular weight: 225.28 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
